![molecular formula C14H22O3Si B11850217 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid CAS No. 135865-51-9](/img/structure/B11850217.png)
3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzoic acid derivative. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid typically involves the protection of the hydroxyl group of 4-methylbenzoic acid using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:
- Dissolve 4-methylbenzoic acid in DMF.
- Add TBDMS-Cl and imidazole to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product by standard workup procedures, such as extraction and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of 3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The TBDMS group can be substituted by other groups using nucleophiles such as fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or CrO₃ in pyridine.
Reduction: LiAlH₄ in ether or NaBH₄ in methanol.
Substitution: TBAF in tetrahydrofuran (THF) at room temperature.
Major Products
Oxidation: The major product is typically the corresponding carboxylic acid or ketone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product is the deprotected alcohol.
Wissenschaftliche Forschungsanwendungen
3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Wirkmechanismus
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance, which prevents unwanted reactions at the hydroxyl site. The protection is achieved through the formation of a stable silyl ether linkage. The deprotection mechanism involves the nucleophilic attack of fluoride ions on the silicon atom, leading to the cleavage of the silyl ether bond and release of the free hydroxyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((tert-Butyldimethylsilyl)oxy)propanal
- 3-((tert-Butyldimethylsilyl)oxy)phenylboronic acid
- tert-Butyldimethylsilyloxyacetaldehyde
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid is unique due to its specific structure, which combines the stability of the TBDMS protecting group with the reactivity of the benzoic acid derivative. This combination allows for selective protection and deprotection in complex organic syntheses, making it a valuable tool in both academic and industrial research .
Eigenschaften
CAS-Nummer |
135865-51-9 |
|---|---|
Molekularformel |
C14H22O3Si |
Molekulargewicht |
266.41 g/mol |
IUPAC-Name |
3-[tert-butyl(dimethyl)silyl]oxy-4-methylbenzoic acid |
InChI |
InChI=1S/C14H22O3Si/c1-10-7-8-11(13(15)16)9-12(10)17-18(5,6)14(2,3)4/h7-9H,1-6H3,(H,15,16) |
InChI-Schlüssel |
WRZDEBLTLHCNIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)O)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


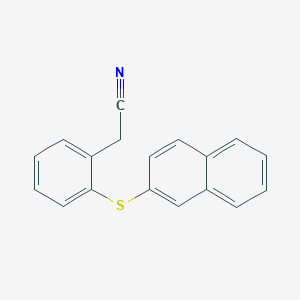
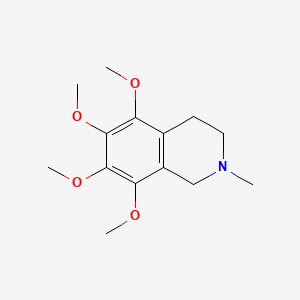
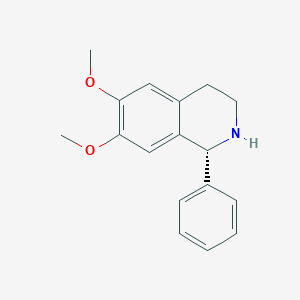


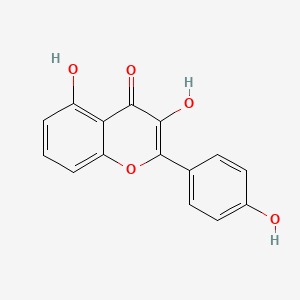
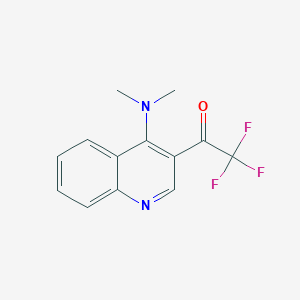



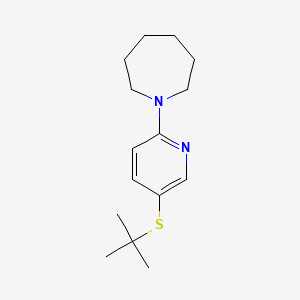
![(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11850203.png)
![N,N,5-Trimethylspiro[indoline-3,4'-piperidine]-1-carboxamide](/img/structure/B11850211.png)

